molecular formula C10H8ClIN2O2 B2498272 Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 900014-86-0

Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2498272
CAS No.: 900014-86-0
M. Wt: 350.54
InChI Key: ZHNMISOGQCBLEC-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of chlorine and iodine substituents at the 3rd and 6th positions, respectively, on the imidazo[1,2-a]pyridine ring. The ethyl ester group at the 2nd position of the carboxylate adds to its unique chemical structure. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications in drug development .

Scientific Research Applications

Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives with imidazole under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow systems to enhance reaction efficiency and yield. Microreactor-based continuous flow systems have been employed for the synthesis of imidazo[1,2-a]pyridine derivatives, allowing for precise control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for various applications .

Mechanism of Action

The mechanism of action of ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

Ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

  • Ethyl 3-chloro-6-bromoimidazo[1,2-a]pyridine-2-carboxylate
  • Ethyl 3-chloro-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate
  • Ethyl 3-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxylate

These compounds share a similar core structure but differ in the substituents at the 6th positionThis compound is unique due to the presence of iodine, which can participate in specific coupling reactions and enhance its utility in organic synthesis .

Properties

IUPAC Name

ethyl 3-chloro-6-iodoimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClIN2O2/c1-2-16-10(15)8-9(11)14-5-6(12)3-4-7(14)13-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNMISOGQCBLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=CC2=N1)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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